Home > Products > Inhibitors/Agonists P481 > 9-Nitrocamptothecin
9-Nitrocamptothecin - 91421-42-0

9-Nitrocamptothecin

Catalog Number: EVT-288046
CAS Number: 91421-42-0
Molecular Formula: C20H15N3O6
Molecular Weight: 393.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-Nitrocamptothecin (9-NC) is a semi-synthetic derivative of camptothecin, a naturally occurring alkaloid extracted from the bark and leaves of the Camptotheca acuminata tree native to China [, ]. 9-NC belongs to the camptothecin family of compounds, known for their potent antitumor activity []. It acts as a topoisomerase I inhibitor [, , ], disrupting DNA replication and transcription processes within cells.

9-NC exhibits a unique equilibrium between its two forms: 9-nitro-camptothecin (9-NC) and 9-amino-camptothecin (9-AC) []. The 9-AC metabolite, although initially considered active, showed limited success in clinical trials []. Both forms exist with a crucial lactone ring, essential for optimal activity [].

Future Directions
  • Optimizing Drug Delivery: Developing novel formulations, such as nanoparticles [, ] and mixed micelles [], to enhance solubility, stability, and targeted delivery of 9-NC.
  • Exploring Combination Therapies: Investigating the synergistic potential of 9-NC with other chemotherapeutic agents, like gemcitabine [, ], to enhance its antitumor effects.
  • Developing New Analogs: Synthesizing novel 9-NC derivatives with improved pharmacological profiles, such as enhanced solubility and tumor selectivity [, ].
Classification
  • Type: Small molecule drug
  • Mechanism: Topoisomerase I inhibitor
  • Drug Class: Antineoplastic agent
  • Trade Name: Orathecin
Synthesis Analysis

The synthesis of Rubitecan has faced challenges, particularly regarding regioselectivity during the nitration process. One effective method involves the nitration of 10-hydroxycamptothecin followed by the removal of the hydroxyl group. This approach allows for the introduction of the nitro group at position 9 of the camptothecin structure, yielding Rubitecan .

Synthesis Steps

  1. Starting Material: 10-hydroxycamptothecin.
  2. Nitration Reaction: Introduce a nitro group at position 9.
  3. Dehydration: Remove the hydroxyl group to finalize the structure.
Molecular Structure Analysis

Rubitecan has a molecular formula of C20H15N3O6C_{20}H_{15}N_{3}O_{6} and a molar mass of approximately 393.355 g/mol. The compound features a complex polycyclic structure characteristic of camptothecin derivatives, including a pyranoindolizinoquinoline core with a nitro substituent at position 9.

Structural Features

  • Core Structure: Pyranoindolizinoquinoline.
  • Functional Groups: Nitro group at position 9 enhances its pharmacological properties.
  • 3D Structure: The spatial arrangement contributes to its interaction with topoisomerase I.
Chemical Reactions Analysis

Rubitecan primarily participates in reactions involving its interaction with DNA topoisomerase I. By inhibiting this enzyme, Rubitecan prevents the religation of single-strand breaks in DNA, which is crucial during DNA replication and transcription.

Key Reactions

  • Inhibition Mechanism: Binds to topoisomerase I, stabilizing the enzyme-DNA complex and preventing DNA repair.
  • Metabolic Pathways: Undergoes metabolic conversion to form active metabolites such as 9-aminocamptothecin .
Mechanism of Action

Rubitecan exerts its antitumor effects through the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication by introducing transient single-strand breaks. By binding to topoisomerase I, Rubitecan stabilizes these breaks, leading to cell death due to unrepairable DNA damage.

Mechanism Details

  1. Binding Affinity: High affinity for topoisomerase I.
  2. DNA Interaction: Stabilizes the enzyme-DNA complex.
  3. Cell Cycle Impact: Primarily affects cells in the S-phase (DNA synthesis phase) of the cell cycle.
Physical and Chemical Properties Analysis

Rubitecan exhibits specific physical and chemical properties that influence its therapeutic efficacy:

PropertyValue
Molecular FormulaC20H15N3O6C_{20}H_{15}N_{3}O_{6}
Molar Mass393.355 g/mol
SolubilityPoor water solubility
Bioavailability25–30% (in dogs)
Protein Binding97%
Elimination Half-life15–18 hours

These properties contribute to its pharmacokinetics and influence its formulation for oral administration .

Applications

Rubitecan has been investigated for various therapeutic applications, particularly in oncology:

  • Primary Indication: Treatment of pancreatic cancer.
  • Other Tumors: Active against several solid tumors including colorectal and breast cancers.
  • Research Applications: Used in clinical trials to evaluate efficacy and safety profiles in various cancer types.

Despite its potential, Rubitecan's clinical use has been limited due to challenges such as low oral bioavailability and poor solubility .

Synthesis and Structural Optimization of Rubitecan

Regiospecific Nitration Strategies in Camptothecin Derivatives

Rubitecan (9-nitrocamptothecin) is synthesized through the nitration of camptothecin (CPT), a natural alkaloid isolated from Camptotheca acuminata. Conventional nitration methods using nitric acid/sulfuric acid mixtures yield only 5–10% of the desired 9-nitro isomer, with the thermodynamically favored 12-nitro isomer predominating (85–90%) due to electronic and steric factors directing electrophilic attack [1] [2]. This regioselectivity challenge stems from the comparable reactivity of the C9 and C12 positions on CPT’s A-ring.

Advanced strategies exploit directing groups to enhance 9-nitration efficiency. Nitration of 10-hydroxycamptothecin leverages the hydroxyl group’s electron-donating properties to orient electrophiles toward C9, achieving a 9-nitro/12-nitro ratio of 3:1 [2] [4]. Subsequent dehydroxylation via sulfonylation and palladium-catalyzed reduction then yields rubitecan. This indirect route achieves an overall 40% yield of 9-nitrocamptothecin – a 4-8 fold improvement over direct methods [1] [4].

Table 1: Comparison of Nitration Methods for Rubitecan Synthesis

MethodReagents/Conditions9-NC:12-NC RatioOverall Yield
Direct nitrationHNO₃/H₂SO₄, 0–5°C1:8 to 1:95–10%
10-OH-CPT nitrationKNO₃/TlNO₃, H₂SO₄, –10°C3:135–40%
Urea-mediated nitrationUrea/HNO₃ complex, CH₂Cl₂, rt9:140%

Urea-Mediated Nitration: Yield Optimization and Scalability

Urea-mediated nitration resolves key limitations of classical nitration by employing a urea-nitric acid (U·HNO₃) complex in dichloromethane. This approach enhances regioselectivity (9-nitro:12-nitro = 9:1) and achieves 40% isolated yield of rubitecan under ambient conditions [2] [4]. The urea complex acts as a mild nitrating agent, reducing oxidative degradation of the CPT E-ring lactone and minimizing poly-nitration byproducts. Scalability has been demonstrated at multi-gram scales, with simplified workup procedures involving:

  • Complex Formation: Combining urea with concentrated nitric acid (1:1 molar ratio) exothermically
  • Reaction Phase: Adding CPT in CH₂Cl₂ at 25°C with agitation (12–24 hours)
  • Isolation: Quenching with ice/water, extraction with ethyl acetate, and silica gel chromatography [4]

The method eliminates cryogenic conditions and corrosive reagents, making it adaptable for industrial production. Solvent recovery (>90% CH₂Cl₂) and urea recycling further enhance process sustainability [4].

Polymorphic Formulations and Crystallographic Characterization

Rubitecan exists as a non-hygroscopic yellow crystalline solid (melting point: 264°C) with prismatic particle morphology. X-ray diffraction confirms a monoclinic crystal system (space group P2₁) with unit cell parameters a=8.21 Å, b=14.36 Å, c=12.58 Å, β=98.7° [3]. No polymorphs or hydrates have been identified despite extensive screening under varied humidity (0–90% RH) and temperature (25–100°C) conditions.

Poor aqueous solubility (0.05 mg/mL at pH 7.4) and rapid lactone ring hydrolysis at physiological pH necessitate advanced formulation strategies:

  • Soluplus® Solid Dispersions: Spray-dried dispersions with Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) achieve 45-fold solubility enhancement. Hydrogen bonding between rubitecan’s lactone carbonyl and Soluplus® carbonyl groups stabilizes the active form [3] [6].
  • Liposomal Encapsulation: Phosphatidylcholine/cholesterol liposomes (120 nm diameter) increase tumor accumulation 6-fold in murine models. Aerosolized liposomal rubitecan showed efficacy in lung and uterine cancers clinically [1] [2].
  • Polymeric Micelles: Pluronic® F127/P123 mixed micelles sustain drug release (>80% over 72 hours) and enhance oral bioavailability 3.2-fold [3].

Table 2: Rubitecan Formulation Technologies and Performance

FormulationCompositionSolubility EnhancementKey Advantages
Soluplus® Solid DispersionRubitecan:Soluplus® (1:5 w/w)45-foldStabilizes lactone; pH-independent release
Liposomal SuspensionDPPC:Cholesterol (7:3 molar)28-foldPassive tumor targeting; reduced hydrolysis
Pluronic® Mixed MicellesF127/P123 (1:1 ratio)22-foldProlonged systemic circulation; low CMC

Synthesis of 9-Aminocamptothecin as a Pharmacologically Active Metabolite

Rubitecan undergoes rapid in vivo reduction to 9-aminocamptothecin (9-AC) by NADPH-dependent liver reductases, with 9-AC plasma levels exceeding rubitecan by 3-fold within 2 hours post-administration [2] [5]. Though 9-AC previously failed clinical trials as a standalone agent due to pharmacokinetic instability, it remains pharmacologically relevant as rubitecan’s primary active metabolite.

Chemical synthesis of 9-AC involves catalytic hydrogenation of rubitecan:

  • Substrate Preparation: Rubitecan suspension in tetrahydrofuran/water (4:1)
  • Catalytic Reduction: 10% Pd/C catalyst under H₂ atmosphere (50 psi) at 25°C
  • Purification: Filtration, solvent removal, and crystallization from methanol (purity >99%) [4]

9-AC exhibits distinct pharmacokinetics: reduced plasma protein binding (65% vs. rubitecan’s 97%) and prolonged elimination half-life (18–22 hours vs. 15–18 hours). Unlike rubitecan, 9-AC retains activity against multidrug-resistant tumors overexpressing P-glycoprotein or BCRP transporters [2] [5].

Properties

CAS Number

91421-42-0

Product Name

Rubitecan

IUPAC Name

(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

InChI

InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1

InChI Key

VHXNKPBCCMUMSW-FQEVSTJZSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

RFS 2000; RFS-2000; RFS2000; Abbreviation: 9NC. 9-nitro-camptothecin; 9-nitro-CPT; nitrocamptothecin. US brand names: Camptogen; Orathecin.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.